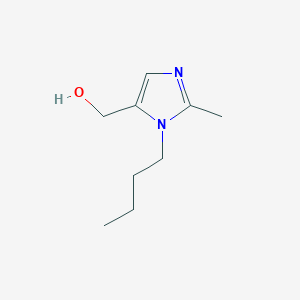
(1-Butyl-2-methyl-1H-imidazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Butyl-2-methyl-1H-imidazol-5-yl)methanol” is a solid compound that forms white crystalline structures at room temperature. It exhibits solubility in water and certain organic solvents such as methanol and ethanol. Remarkably, it remains stable under standard conditions .
Méthodes De Préparation
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One notable method involves the reaction of methyl propiolate with substituted amidoximes. This two-stage microwave protocol, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), efficiently produces the desired NH-imidazoles .
Industrial Production: While specific industrial production methods may vary, the synthesis typically involves the regiocontrolled construction of substituted imidazoles. These heterocycles serve as essential building blocks for functional molecules used in various applications .
Analyse Des Réactions Chimiques
Reactivity: “(1-Butyl-2-methyl-1H-imidazol-5-yl)methanol” can undergo various reactions, including oxidation, reduction, and substitution. Let’s explore some common reagents and conditions associated with these transformations:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can convert the alcohol group to the corresponding aldehyde or carboxylic acid.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can reduce the imidazole ring or other functional groups.
Substitution: Halogenation reactions (e.g., with chlorine or bromine) can replace hydrogen atoms on the imidazole ring.
Major Products: The specific products formed depend on the reaction conditions and the substituents present. For instance, oxidation may yield an aldehyde or carboxylic acid derivative, while reduction could lead to an imidazole with different substituents.
Applications De Recherche Scientifique
Chemistry: Researchers explore “(1-Butyl-2-methyl-1H-imidazol-5-yl)methanol” for its role in designing novel ligands, catalysts, and functional materials.
Biology and Medicine:Antimicrobial Properties: Imidazole derivatives often exhibit antimicrobial activity. Researchers investigate this compound’s potential as an antimicrobial agent.
Enzyme Inhibition: Some imidazole-based compounds act as enzyme inhibitors, making them relevant in drug discovery.
Ionic Liquids: Imidazoles contribute to the development of ionic liquids, which find applications in green chemistry and separation processes.
Mécanisme D'action
The exact mechanism by which “(1-Butyl-2-methyl-1H-imidazol-5-yl)methanol” exerts its effects depends on its specific application. It may interact with molecular targets or modulate biochemical pathways.
Comparaison Avec Des Composés Similaires
While unique in its own right, this compound shares similarities with other imidazole derivatives. Notable examples include 1-methyl-5-nitro-1H-imidazole-2-methanol and related structures.
Propriétés
Numéro CAS |
141691-98-7 |
|---|---|
Formule moléculaire |
C9H16N2O |
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
(3-butyl-2-methylimidazol-4-yl)methanol |
InChI |
InChI=1S/C9H16N2O/c1-3-4-5-11-8(2)10-6-9(11)7-12/h6,12H,3-5,7H2,1-2H3 |
Clé InChI |
UZFLEGLAPZSDGY-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=NC=C1CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


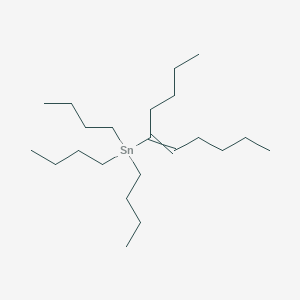
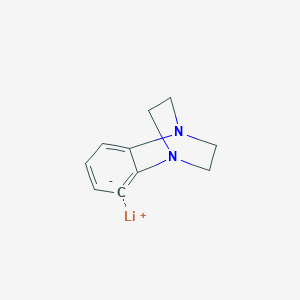
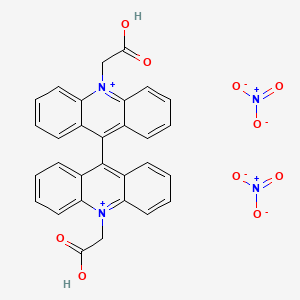
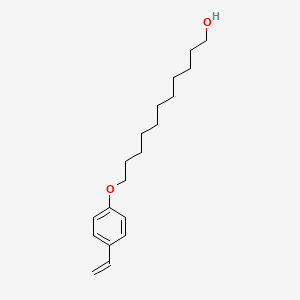
![N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14275502.png)
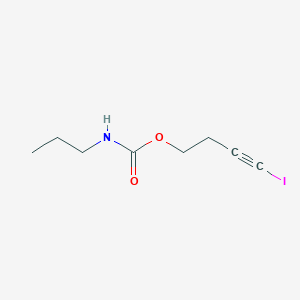
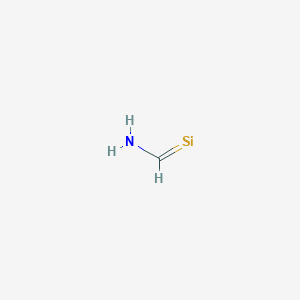
![3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one](/img/structure/B14275514.png)
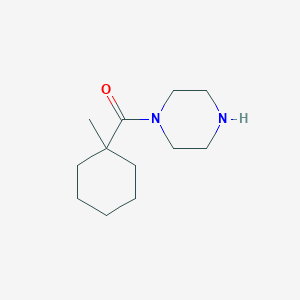
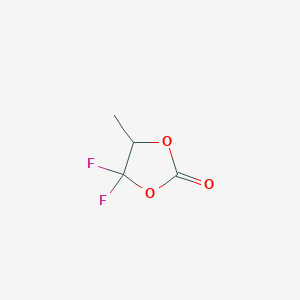
![(E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14275554.png)
![N~1~,N~3~-Bis[(1S)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14275558.png)
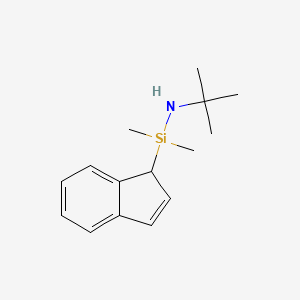
![6-[({2-[Bis(2-hydroxyethyl)amino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14275562.png)
